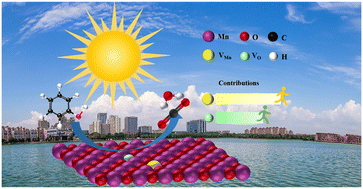The quantitative contribution of interfacial coexisting Mn and O vacancies to MnO2 photocatalytic degradation of phenol†
Catalysis Science & Technology Pub Date: 2023-09-21 DOI: 10.1039/D3CY01005H
Abstract
Vacancy engineering is an important means to improve the catalytic performance of photocatalysts. Both VMn and VO can promote photocatalytic and thermocatalytic reactions of MnO2 catalysts. From the point of view of reducing energy consumption, photocatalysis has incomparable advantages over thermocatalysis. Meanwhile, in-depth investigation of the relative contribution of VMn and VO on the photocatalytic reaction was not concluded yet. In this paper, VMn-1 and VMn-2 (with different levels of manganese vacancies (VMn)) and VMn,O (with both VMn and oxygen vacancies (VO)) were synthesized to investigate the relative contributions of VMn and VO in the photocatalytic process by MnO2. The catalysts were characterized by EDS, ICP, and XPS to explore their structures and the concentrations of VMn and VO. The contributions to phenol degradation were calculated to be 487 321.43 (mg L−1) phenol per mol VMn and 125 917.16 (mg L−1) phenol per mol VO for 2 h irradiation under 400 mW cm−2 visible light. Density-functional theory (DFT) calculations were performed to explain the different contributions of VMn and VO. The higher contribution of VMn is attributed to its induced formation of a continuous band gap on the (001) crystal surface, which is favourable for visible light absorption and carrier transport. This study provides theoretical guidance and research direction for the design of efficient photocatalysts using vacancy engineering.


Recommended Literature
- [1] Templated photochemical synthesis of a uracil vs. thymine receptor
- [2] Conductive Pickering-poly(high internal phase emulsion) composite foams prepared with low loadings of single-walled carbon nanotubes†
- [3] Independent tuning of multiple biomaterial properties using protein engineering†
- [4] Tunable colloidal Ni nanoparticles confined and redistributed in mesoporous silica for CO2 methanation†
- [5] New fluorous ionic liquids function as surfactants in conventional room-temperature ionic liquids
- [6] Nickel sulfide nanospheres anchored on reduced graphene oxide in situ doped with sulfur as a high performance anode for sodium-ion batteries†
- [7] Nanoelectrochemistry at liquid/liquid interfaces for analytical, biological, and material applications
- [8] Efficient catalytic hydrogenation of levulinic acid: a key step in biomass conversion†
- [9] Get the light out: nanoscaling MOFs for luminescence sensing and optical applications†
- [10] Synthesis and characterization of Co and Ni complexes stabilized by keto- and acetamide-derived P,O-type phosphine ligands†

Journal Name:Catalysis Science & Technology
Research Products
-
CAS no.: 13446-44-1









